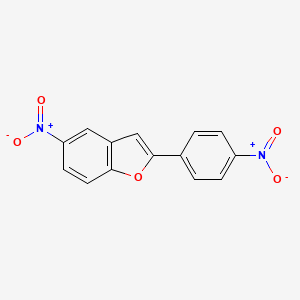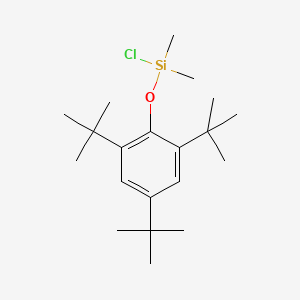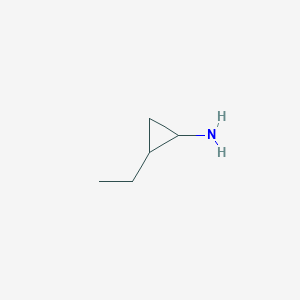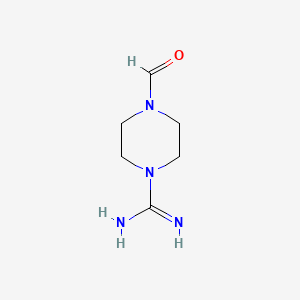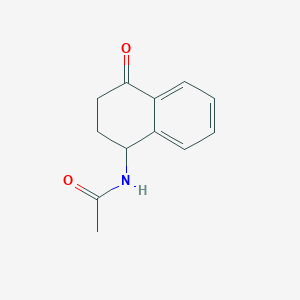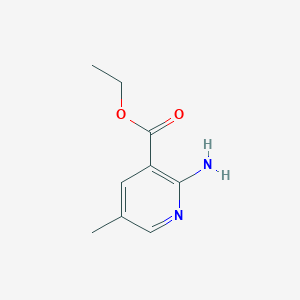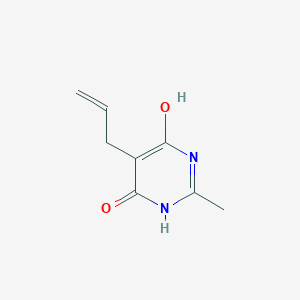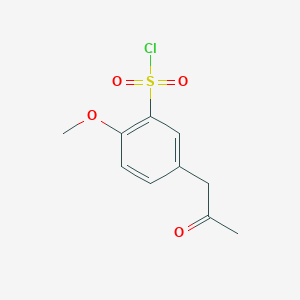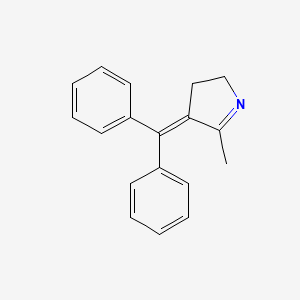
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole
Descripción general
Descripción
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole, also known as DPM, is a chemical compound that has been the subject of scientific research due to its potential use in various fields including medicine and material science. DPM is a heterocyclic compound that contains a pyrrole ring and a diphenylmethylidene group. In
Mecanismo De Acción
The mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is not fully understood, but it is believed to act through the inhibition of key enzymes involved in cell growth and division. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole can inhibit the growth of cancer cells and bacterial strains. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has also been shown to have antioxidant activity, which may contribute to its potential use as a therapeutic agent. In animal studies, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been shown to have low toxicity and no significant adverse effects on the liver or kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole in lab experiments is its relatively simple synthesis method. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is also stable and can be stored for long periods without significant degradation. However, one limitation of using 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole is its low solubility in water, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole and its potential side effects.
Direcciones Futuras
There are several future directions for research on 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole. In material science, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole could be used as a building block for the synthesis of new materials with unique properties such as conductivity and mechanical strength. In medicinal chemistry, further studies are needed to determine the full potential of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole as an antitumor agent and its potential use in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the mechanism of action of 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole and its potential side effects in vivo.
Aplicaciones Científicas De Investigación
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been widely studied for its potential use in various fields of research. In material science, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been used as a building block for the synthesis of new polymers with unique properties. In medicinal chemistry, 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has been investigated for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole has also been studied for its antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
4-benzhydrylidene-5-methyl-2,3-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-14-17(12-13-19-14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTANWPGZXCMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482070 | |
| Record name | 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |
CAS RN |
731-36-2 | |
| Record name | 4-(Diphenylmethylidene)-5-methyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



